3-(Ethylsulfamoyl)-4-methoxybenzamide
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Overview
Description
3-(Ethylsulfamoyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethylsulfamoyl group and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfamoyl)-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and ethylamine.
Formation of Intermediate: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.
Amidation: The acid chloride is then reacted with ethylamine to form 4-methoxybenzamide.
Sulfonation: The final step involves the sulfonation of the benzamide with ethylsulfonyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as tungstic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
3-(Ethylsulfamoyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfamoyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The ethylsulfamoyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Ethylsulfamoyl)-4-methoxy-N-methylbenzamide: This compound has a similar structure but with an additional methyl group on the amide nitrogen.
4-Methoxybenzenesulfonamide: Lacks the benzamide core but has similar sulfonamide functionality.
N-Ethyl-4-methoxybenzamide: Similar structure but without the sulfonamide group.
Uniqueness
3-(Ethylsulfamoyl)-4-methoxybenzamide is unique due to the combination of its ethylsulfamoyl and methoxy groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(ethylsulfamoyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-12-17(14,15)9-6-7(10(11)13)4-5-8(9)16-2/h4-6,12H,3H2,1-2H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQGHXSYUJVGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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